1,1'-Biphenyl, 2,2',6-trinitro-
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Overview
Description
1,1’-Biphenyl, 2,2’,6-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,6-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,6-trinitro- follows similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,6-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,6-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application. For example, in biological systems, the nitro groups may undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
- 1,1’-Biphenyl, 2,2’-dimethyl-6,6’-dinitro-
- 1,1’-Biphenyl, 2,2’,4,6-tetrachloro-
Comparison: 1,1’-Biphenyl, 2,2’,6-trinitro- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications Compared to 1,1’-Biphenyl, 2,2’-dimethyl-6,6’-dinitro-, the trinitro compound has an additional nitro group, enhancing its electron-withdrawing effects and making it more reactive in certain chemical reactions
Properties
IUPAC Name |
1,3-dinitro-2-(2-nitrophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-5-2-1-4-8(9)12-10(14(18)19)6-3-7-11(12)15(20)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOGHRLQHPFMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221963 |
Source
|
Record name | 1,1'-Biphenyl, 2,2',6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71742-48-8 |
Source
|
Record name | 1,1'-Biphenyl, 2,2',6-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071742488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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